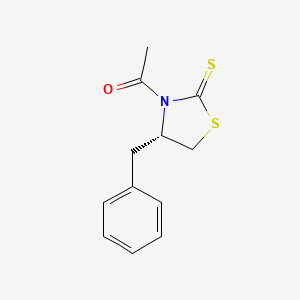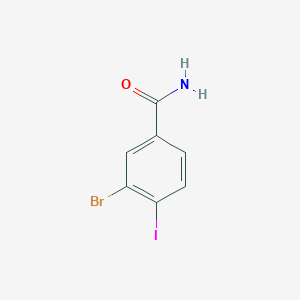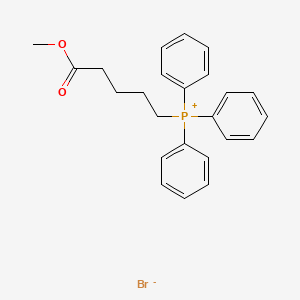
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Overview
Description
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is an organic compound with the chemical formula C24H26BrO2P. It appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ether and methylene chloride . This compound is commonly used as a source of bromide ions for electrophilic bromination in organic synthesis .
Mechanism of Action
Target of Action
(5-Methoxy-5-oxopentyl)triphenylphosphonium bromide is an organic compound with the chemical formula C23H27BrO2P . It is commonly used as a source of bromide ions for electrophilic bromination in organic synthesis . The primary targets of this compound are organic molecules that require the addition of bromine .
Mode of Action
This compound interacts with its targets by providing bromide ions for electrophilic bromination . This process involves the addition of bromine to organic molecules, which can lead to significant changes in their structure and function .
Biochemical Pathways
The compound is involved in the biochemical pathway of electrophilic bromination . This pathway can lead to the formation of various organic bromides, including the electrophilic bromination of olefins and Bromo-naphthylation reactions .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether and methylene chloride , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of brominated organic molecules . These molecules can have various applications, depending on their structure and properties.
Action Environment
The action of (5-Methoxy-5-oxopentyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled with care to prevent inhalation, swallowing, and contact with skin or eyes . It should also be kept away from fire sources and oxidants, and stored in a closed container, away from acids and alkalis . These precautions can help ensure the compound’s stability and efficacy.
Preparation Methods
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is primarily synthesized by reacting methyl valerate with triphenylphosphine and hydrogen bromide . The process involves mixing methyl valerate and triphenylphosphine in an organic solvent and stirring at a low temperature. Hydrogen bromide is then slowly added to the mixture. After the reaction is complete, the precipitate of phosphonium bromide is separated by filtration . This method is commonly used in laboratory settings and requires careful handling to prevent inhalation, swallowing, and contact with skin or eyes .
Chemical Reactions Analysis
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Electrophilic Bromination: This compound is used as a source of bromide ions for electrophilic bromination, which adds bromine to organic molecules.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include hydrogen bromide, organic solvents like ether and methylene chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide has several scientific research applications:
Organic Synthesis: It is widely used in organic synthesis for electrophilic bromination, which is essential for adding bromine to organic molecules.
Preparation of Organic Bromides: This compound is used to prepare other organic bromides, such as in the electrophilic bromination of olefins and bromo-naphthylation reactions.
Chemical Reagents: It serves as a valuable chemical reagent in various laboratory and industrial processes.
Comparison with Similar Compounds
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide can be compared with other similar compounds such as:
- Methyl pentanoate triphenylphosphine bromide
- (4-methoxy-4-oxobutyl)triphenylphosphonium bromide
- (5-methoxy-5-oxopentyl)-triphenylphosphanium bromide
- 4-(Methoxycarbonyl)butyl triphenylphosphonium bromide
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique in its specific use for electrophilic bromination and preparation of organic bromides .
Properties
IUPAC Name |
(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRISKIMGLXRNRV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456419 | |
| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79837-79-9 | |
| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)
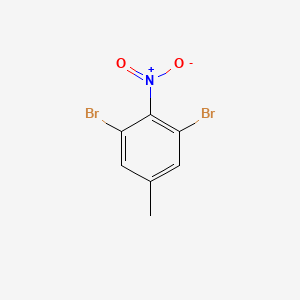
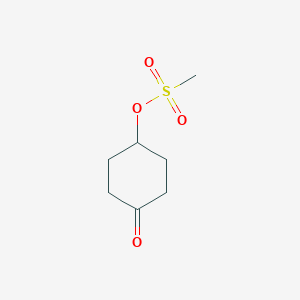
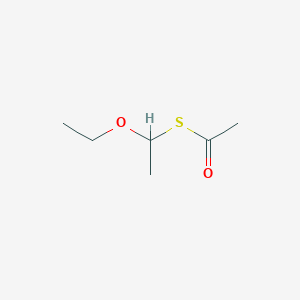
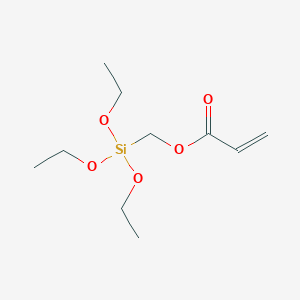

![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)

